Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate
Description
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate (CAS: 40548-04-7) is a heterocyclic cyanoacetate ester with the molecular formula C₈H₉NO₂S and a molecular weight of 199.23 g/mol . Its structure features a cyano group (-CN) and a tetrahydrothiophene-derived substituent, which confers unique electronic and steric properties.
Properties
CAS No. |
40548-04-7 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl (2E)-2-cyano-2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7(4-9)6-2-3-12-5-6/h2-3,5H2,1H3/b7-6+ |
InChI Key |
RCOYMKATAQYOSH-VOTSOKGWSA-N |
SMILES |
COC(=O)C(=C1CCSC1)C#N |
Isomeric SMILES |
COC(=O)/C(=C/1\CCSC1)/C#N |
Canonical SMILES |
COC(=O)C(=C1CCSC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate can be synthesized through various synthetic routes. One common method involves the reaction of methyl cyanoacetate with 3-tetrahydrothiophene-1-one under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thienylidene moiety can undergo various transformations, contributing to the compound’s reactivity and versatility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous cyanoacetate esters and heterocyclic derivatives, focusing on structural features, synthesis, and applications.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Tetrahydrothiophene vs. Succinimide/Pyridine Substituents :
- The tetrahydrothiophene ring in the target compound introduces sulfur-based electron-rich characteristics, enhancing reactivity in nucleophilic substitutions or cycloadditions. In contrast, succinimide derivatives (e.g., Compound 23) contain a lactam ring, enabling hydrogen bonding and bioactivity . Pyridinyl analogs (e.g., Compound 12) exhibit aromatic nitrogen, facilitating metal coordination and medicinal applications .
Ester Group Variations: OxymaPure’s hydroxyimino group (-NOH) enhances its role as a carbodiimide additive by suppressing racemization in peptide synthesis, a property absent in the target compound . Methyl 2-thienyl acetate lacks the cyano group, limiting its utility to non-polar applications like fragrances .
Biological Activity
Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate (CAS No. 40548-04-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in pharmaceutical development.
Chemical Structure and Properties
This compound features a cyano group and a tetrahydro thienylidene moiety, which contribute to its unique reactivity and biological profile. The structural formula can be summarized as follows:
- Molecular Formula : C₉H₉N₁O₂S
- Molecular Weight : 181.24 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the organism tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound demonstrated a significant reduction in free radical concentration, indicating its potential as an antioxidant agent.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets through the following mechanisms:
- Free Radical Scavenging : The cyano group may facilitate electron transfer, allowing the compound to neutralize free radicals.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
Study on Antimicrobial Efficacy
A recent study published in Molecules assessed the antimicrobial effects of several compounds, including this compound. The results highlighted its superior activity compared to standard antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Research on Antioxidant Properties
Another investigation focused on the antioxidant potential of this compound using various assays (e.g., ABTS and DPPH). It was found that this compound exhibited a dose-dependent response, with significant activity observed at higher concentrations .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate?
The compound can be synthesized via a base-mediated condensation reaction. A representative method involves reacting ethyl cyanoacetate (1 mmol) with phenylisothiocyanate (1 mmol) in a DMF/ethanol solvent system (10 mL) in the presence of K₂CO₃. The reaction is stirred for 10 hours at room temperature, followed by recrystallization from DMF/ethanol to yield yellow crystals (35% yield). Critical parameters include solvent polarity, reaction time, and base strength, which influence the formation of the thienylidene moiety and ester stability .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization techniques include:
- X-ray crystallography : Reveals bond lengths (e.g., C9–C10 = 1.390 Å, confirming a Z-configuration double bond) and intermolecular interactions (e.g., C3–H3A⋯N2 hydrogen bonding) .
- NMR spectroscopy : ¹H-NMR (CDCl₃) signals at δ 1.84 (s, CH₃), 3.19–3.27 (t, CH₂), and 7.50–7.56 ppm (m, aromatic protons). ¹³C-NMR confirms the cyano (δ 118.47 ppm) and carbonyl (δ 163.91 ppm) groups .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O stretch) .
Advanced Research Questions
Q. How does the electronic structure of the tetrahydrothienylidene moiety influence reactivity?
The sulfur atom in the tetrahydrothienylidene ring contributes to electron delocalization, stabilizing the conjugated system. The Z-configuration of the double bond (C9–C10) creates steric hindrance, directing nucleophilic attacks to the cyano group or ester carbonyl. Computational studies (not referenced in evidence) are recommended to quantify charge distribution and frontier molecular orbital interactions.
Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?
Analogous cyanoacetate derivatives (e.g., ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate) act as activating agents in one-pot syntheses. For example, they facilitate O-acylation followed by cyclization to form 1,2,4-oxadiazoles under microwave irradiation. The cyano group enhances electrophilicity, while the ester stabilizes intermediates via resonance .
Q. How can researchers resolve contradictions in reaction yields during scale-up?
Discrepancies may arise from:
- Solvent purity : Use anhydrous DMF/ethanol to avoid side reactions (e.g., hydrolysis).
- Crystallization conditions : Slow cooling and seed crystal addition improve yield reproducibility .
- Catalyst loading : Optimize K₂CO₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and byproduct formation .
Data Analysis and Methodological Questions
Q. What analytical strategies validate the compound’s purity and stability under storage?
- HPLC : Monitor degradation using a C18 column (mobile phase: acetonitrile/water, 70:30) to detect hydrolysis products.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggested by melting point data) .
- Long-term storage : Store in inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis .
Q. How does the compound interact with biological targets, based on structural analogs?
Similar nitropyridine- and thiazole-containing derivatives exhibit:
- Enzyme inhibition : Thiazole moieties inhibit carbonic anhydrase via coordination to Zn²⁺ in active sites .
- Antimicrobial activity : Cyano groups enhance membrane penetration, while nitro groups participate in redox reactions .
Comparative Analysis
Q. How does this compound differ structurally and functionally from related cyanoacetates?
Experimental Design Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., thionation with P₄S₁₀) .
- Purge solvents with Ar to prevent oxidation of the thienylidene moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
